2-(2-Fluorophenoxy)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenoxy)cyclopentan-1-ol is an organic compound with the molecular formula C₁₁H₁₃FO₂ It is characterized by a cyclopentane ring substituted with a hydroxyl group and a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)cyclopentan-1-ol typically involves the reaction of 2-fluorophenol with cyclopentanone in the presence of a base, followed by reduction. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an intermediate, which is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a cyclopentane derivative.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: 2-(2-Fluorophenoxy)cyclopentanone
Reduction: Cyclopentane derivatives
Substitution: Various substituted cyclopentan-1-ol derivatives
Scientific Research Applications
2-(2-Fluorophenoxy)cyclopentan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxy group enhances the compound’s binding affinity and selectivity, while the cyclopentanol moiety contributes to its stability and solubility. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenoxy)cyclopentan-1-ol
- 2-(2-Bromophenoxy)cyclopentan-1-ol
- 2-(2-Methylphenoxy)cyclopentan-1-ol
Uniqueness
2-(2-Fluorophenoxy)cyclopentan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in drug design and materials science, where these properties are desirable.
Properties
Molecular Formula |
C11H13FO2 |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C11H13FO2/c12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)13/h1-2,4,6,9,11,13H,3,5,7H2 |
InChI Key |
GJCBKPOZMVMEJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)OC2=CC=CC=C2F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.